molecular formula C17H21NO4S B4421036 3-[(1-adamantylamino)sulfonyl]benzoic acid

3-[(1-adamantylamino)sulfonyl]benzoic acid

Cat. No. B4421036
M. Wt: 335.4 g/mol
InChI Key: YLCBIJJSUFEITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-adamantylamino)sulfonyl]benzoic acid, also known as ABE, is a chemical compound that has been widely used in scientific research for its various applications. ABE is a sulfonamide derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Synthesis and Antiviral Activity

3-[(1-adamantylamino)sulfonyl]benzoic acid and its derivatives have been synthesized for potential antiviral applications. A study focusing on the synthesis of dual-acting hybrids incorporating this compound demonstrated significant anti-dengue virus activity. These findings suggest a promising avenue for the development of new antiviral agents (Joubert et al., 2018).

Metal Extraction Properties

Research has also explored the use of sulfonyl-bridged oligo(benzoic acid)s, related to this compound, for their properties in metal extraction. These compounds have shown high extractability toward lanthanoid ions, indicating potential applications in the field of material science and recycling of rare earth elements (Morohashi et al., 2014).

Molecular Docking and Pharmacophore Models

In the realm of cancer therapy, studies involving molecular docking and pharmacophore models have identified this compound as a potential inhibitor of hypoxia-inducible factor-1 dimerization. This could pave the way for its application in chemotherapy, particularly in targeting tumor progression and resistance to chemotherapy (Rehman et al., 2021).

Organic Synthesis and Chemical Transformations

This compound has also found applications in organic synthesis and chemical transformations. Studies have shown its utility in ortho-arylation processes of benzoic acids, highlighting its role in facilitating complex organic reactions that are significant in the development of new pharmaceuticals and organic materials (Chiong et al., 2007).

properties

IUPAC Name

3-(1-adamantylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c19-16(20)14-2-1-3-15(7-14)23(21,22)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13,18H,4-6,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCBIJJSUFEITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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